2-Hydroxycyclohexyl octanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
70092-44-3 |
|---|---|
Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
(2-hydroxycyclohexyl) octanoate |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-5-6-11-14(16)17-13-10-8-7-9-12(13)15/h12-13,15H,2-11H2,1H3 |
InChI Key |
NELXLKVTAUYLLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1CCCCC1O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Hydroxycyclohexyl Octanoate
Direct Esterification Approaches
Direct esterification involves the reaction of a carboxylic acid (octanoic acid) with an alcohol (1,2-cyclohexanediol) in the presence of a catalyst. This method, often a variation of the Fischer-Speier esterification, is a common approach for producing esters. The primary challenge in the synthesis of 2-hydroxycyclohexyl octanoate (B1194180) via this route is achieving high selectivity for the monoester over the diester byproduct, as both hydroxyl groups of 1,2-cyclohexanediol (B165007) are available for reaction.
Catalyst Systems for Esterification
Various acid catalysts can be employed to facilitate the direct esterification of 1,2-cyclohexanediol with octanoic acid. These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.
Commonly used homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (PTSA). Heterogeneous solid acid catalysts, for instance, Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, offer advantages in terms of ease of separation from the reaction mixture and potential for recyclability. While specific studies on the synthesis of 2-hydroxycyclohexyl octanoate are limited, data from analogous reactions provide insights into catalyst performance.
Note: The data in this table are representative and based on the esterification of similar cyclic alcohols and diols with carboxylic acids, as specific literature on this compound synthesis is scarce. The yields are indicative of monoester formation under optimized conditions.
Optimization of Reaction Conditions and Yields
To maximize the yield of this compound and favor monoesterification, several reaction parameters can be optimized. These include the molar ratio of reactants, catalyst loading, reaction temperature, and reaction time. The removal of water, a byproduct of the esterification, is also crucial to shift the equilibrium towards product formation.
A molar excess of one reactant, typically the more volatile or less expensive one, can be used to drive the reaction forward. In the case of synthesizing a monoester from a diol, using a controlled molar ratio of the diol to the carboxylic acid is critical to minimize the formation of the diester. The reaction temperature is typically elevated to increase the reaction rate, but it must be controlled to prevent side reactions or degradation of the reactants and products.
Note: This table presents plausible optimized conditions for the synthesis of this compound based on general principles of Fischer-Speier esterification and studies on similar systems.
Transesterification Pathways
Transesterification offers an alternative route to this compound, involving the reaction of an octanoate ester (e.g., methyl octanoate or ethyl octanoate) with 1,2-cyclohexanediol. This method can be catalyzed by either enzymes or chemical catalysts and may offer advantages in terms of reaction conditions and selectivity.
Enzymatic Transesterification Systems
Enzymatic synthesis, particularly using lipases, is an attractive green alternative for the production of esters due to the mild reaction conditions, high selectivity, and reduced byproduct formation. Lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435), are widely used for their efficiency in catalyzing esterification and transesterification reactions. csic.es These enzymes can exhibit high regioselectivity, favoring the acylation of one hydroxyl group over another in a diol.
The optimization of enzymatic transesterification involves considering parameters such as the choice of solvent, temperature, substrate molar ratio, and enzyme loading. The reusability of the immobilized enzyme is also a key factor for industrial applications. nih.gov
Note: The data presented are based on the well-documented use of Novozym 435 for the monoacylation of various diols and alcohols with fatty acid esters.
Chemocatalytic Transesterification Methods
Chemical catalysts can also be employed for the transesterification of an octanoate ester with 1,2-cyclohexanediol. Both acid and base catalysts can be used, although acid catalysts are more common for this type of reaction. The mechanism involves the activation of the ester by the catalyst, followed by nucleophilic attack by the diol.
Achieving high selectivity for the monoester is a primary challenge, as in direct esterification. Reaction conditions such as temperature, catalyst type and concentration, and the molar ratio of reactants must be carefully controlled. The removal of the alcohol byproduct (e.g., methanol (B129727) or ethanol) is necessary to drive the equilibrium towards the formation of this compound.
Note: This table provides representative conditions for the chemocatalytic transesterification to produce this compound, based on studies of similar transesterification reactions involving diols.
Stereoselective Synthesis of this compound Isomers
The synthesis of specific stereoisomers of this compound requires stereoselective methods. 1,2-cyclohexanediol exists as three stereoisomers: (1R,2R)-cyclohexane-1,2-diol, (1S,2S)-cyclohexane-1,2-diol, and meso-cyclohexane-1,2-diol. The reaction of these with octanoic acid can lead to a mixture of diastereomeric esters.
Enzymatic kinetic resolution is a powerful strategy for obtaining enantiomerically enriched isomers. Lipases can exhibit high enantioselectivity, preferentially acylating one enantiomer of a racemic mixture of the diol, leaving the other enantiomer unreacted. This allows for the separation of the acylated and unreacted enantiomers. For instance, lipases like Amano Lipase AK from Pseudomonas fluorescens have been shown to be effective in the kinetic resolution of cyclic trans-1,2-diols.
The choice of acyl donor and solvent can significantly influence the enantioselectivity of the enzymatic reaction. Vinyl esters, such as vinyl octanoate, are often used as acyl donors in kinetic resolutions because the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible and driving it to completion.
Note: The data in this table are illustrative of a kinetic resolution approach for producing stereoisomers of this compound, based on documented lipase-catalyzed resolutions of similar cyclic diols.
Chiral Pool Approaches in Cyclohexane (B81311) Derivatives
Chiral pool synthesis is a strategy in organic chemistry that uses abundant, naturally occurring enantiopure compounds as starting materials. wikipedia.orgnumberanalytics.com This approach is highly efficient as it utilizes molecules with pre-existing chirality, such as amino acids, sugars, and terpenes, to construct complex chiral molecules, thereby simplifying synthetic routes and ensuring high stereochemical purity. wikipedia.orgnumberanalytics.com
For the synthesis of chiral cyclohexane derivatives, several members of the chiral pool are particularly valuable.
Terpenes: Monoterpenes like carvone, pulegone, and phellandrene are frequently used as enantiopure starting materials. researchgate.netunivie.ac.at Their inherent cyclic structures and chirality make them ideal candidates for ring annulations and functional group modifications to form complex polycyclic systems. univie.ac.at For instance, (−)-citronellol is a common acyclic terpene building block that can be transformed into useful chiral derivatives. nih.gov
Carbohydrates: Sugars are inherently chiral and available in various stereoisomeric forms. numberanalytics.com The Ferrier carbocyclization is a key reaction that transforms aldohexoses into enantiomerically pure cyclohexanone (B45756) derivatives, which are versatile intermediates for cyclohexane-containing natural products. researchgate.net
Cyclohexadiene diols: A powerful method for generating chiral cyclohexane precursors involves the microbial oxidation of aromatic compounds. acs.orgresearchgate.net Bacteria, such as mutant strains of Pseudomonas putida, can oxidize aromatic substrates like benzene (B151609) and its derivatives to produce cis-dihydrodiols (cis-cyclohexadiene diols). acs.orgresearchgate.net These diols are versatile chiral synthons that can undergo a wide variety of functional group manipulations. researchgate.netacs.org
| Chiral Pool Source Category | Specific Examples | Application in Cyclohexane Synthesis |
|---|---|---|
| Terpenes | Carvone, Pulegone, (−)-Citronellol, α-Pinene | Starting materials for ring annulations and functionalization to form complex cyclic systems. researchgate.netunivie.ac.atnih.gov |
| Carbohydrates | Glucose, L-Rhamnose | Converted to chiral cyclohexanone derivatives via methods like the Ferrier carbocyclization. numberanalytics.comresearchgate.net |
| Microbial Metabolites | cis-Cyclohexadiene diols (from bacterial oxidation of aromatics) | Versatile chiral building blocks for a wide range of functionalized cyclohexanes. researchgate.netacs.org |
Asymmetric Synthesis Techniques for Hydroxyl Group Introduction
Asymmetric synthesis allows for the creation of chiral molecules from achiral starting materials, offering a powerful alternative to chiral pool approaches. Several techniques are employed to introduce a hydroxyl group onto a cyclohexane ring with high stereocontrol, which is a key step in forming the 2-hydroxycyclohexyl moiety.
One prominent strategy involves the asymmetric reduction of prochiral cyclohexanones . This can be achieved using chiral catalysts that deliver a hydride preferentially to one face of the carbonyl group. For example, asymmetric hydrosilylation of 2-cyclohexen-1-one, followed by hydrolysis, can yield chiral cyclohexenols. This process can be catalyzed by chiral metal complexes.
Another effective method is the enantioselective deprotonation of symmetrical epoxides , such as cyclohexene (B86901) oxide. Chiral lithium amide bases can selectively remove a proton from one of the enantiotopic positions, leading to the formation of a chiral allylic alcohol after rearrangement.
Hydrogen borrowing catalysis has emerged as a sophisticated method for synthesizing enantioenriched cyclohexanes. This process, often mediated by chiral iridium(I) complexes, enables the direct coupling of ketones with 1,5-diols. The reaction proceeds through the in-situ oxidation of the diol, followed by a series of condensation and reduction steps where the chiral catalyst controls the stereochemical outcome, providing cyclohexanes with high diastereo- and enantioselectivity.
| Asymmetric Technique | Starting Material | Key Reagent/Catalyst Type | Product Type |
|---|---|---|---|
| Asymmetric Hydrosilylation | 2-Cyclohexen-1-one | Chiral metal complexes (e.g., with pybox ligands) and a silane | Chiral Cyclohexenols |
| Enantioselective Deprotonation | Cyclohexene oxide | Chiral lithium amides | Chiral Cyclohexenols |
| Hydrogen Borrowing Catalysis | Ketones and 1,5-diols | Chiral Iridium(I) complexes (e.g., with DTBM-SEGPHOS) | Enantioenriched functionalized cyclohexanes |
Diastereoselective and Enantioselective Methodologies
To synthesize a specific stereoisomer of this compound, it is crucial to control the relative and absolute stereochemistry of the two chiral centers (C1 and C2 of the cyclohexane ring). Diastereoselective and enantioselective methodologies are designed to achieve this control.
Organocatalytic cascade reactions are particularly powerful for constructing highly functionalized cyclohexanes with multiple contiguous stereocenters. These reactions proceed through a sequence of bond-forming events in a single pot, where a small chiral organic molecule, such as an amino-squaramide, catalyzes the entire cascade. For example, a Michael-Michael-1,2-addition sequence can afford cyclohexane derivatives with five stereogenic centers in excellent yields and with very high diastereoselectivity (dr) and enantioselectivity (ee). The use of pseudo-enantiomeric catalysts allows for access to the opposite enantiomer of the product.
The stereochemical outcome of these reactions is governed by the transition states enforced by the chiral catalyst, which directs the approach of the reactants to favor the formation of one specific stereoisomer over all others.
Another approach involves the diastereo- and enantioselective synthesis of spirocyclic compounds , which, while not directly producing this compound, demonstrates the principles of stereocontrol in cyclic systems. For instance, a Michael/alkylation cascade reaction catalyzed by chiral phase-transfer catalysts like (DHQ)2AQN can produce spirocyclopropylpyrazolones with high diastereoselectivity and enantiomeric excess. Such methodologies highlight the potential for precise stereochemical control in the synthesis of complex cyclic molecules.
| Methodology | Catalyst Example | Key Features | Typical Stereoselectivity |
|---|---|---|---|
| Organocatalytic Michael-Michael-1,2-Addition | Amino-squaramide derived from quinine | One-pot synthesis of highly functionalized cyclohexanes with multiple stereocenters. | >30:1 dr and 96-99% ee |
| Organocatalytic Cyclopropanation Cascade | (DHQ)2AQN (a cinchona alkaloid derivative) | Creates spirocyclic systems with control over three stereocenters. | up to >95:5 dr and 93% ee |
Synthesis of Related 2-Hydroxycyclohexyl and Octanoate Derivatives
Variations in the Alcohol Moiety (e.g., 2-Hydroxycyclohexylamine derived structures)
Modifying the alcohol portion of this compound, for example by introducing an amino group to create 2-hydroxycyclohexylamine-derived structures, requires synthetic strategies that can incorporate nitrogen-containing functional groups with stereocontrol.
One powerful approach is the use of organocatalytic cascade reactions that employ nitrogen-containing substrates. For instance, asymmetric Michael-Michael-Henry sequences can be used to react nitroalkenes with ketoesters, leading to the formation of highly functionalized cyclohexane derivatives bearing both hydroxyl and nitro groups. The nitro group is a versatile precursor that can be readily reduced to an amine, thus providing access to chiral 2-hydroxycyclohexylamine scaffolds. Chiral catalysts, including copper complexes of chiral diamines or organocatalysts, are essential for controlling the stereochemistry of these transformations.
Furthermore, the synthesis of amino cyclitols can be achieved through methods like acylnitrosyl cycloaddition to chiral cyclohexadiene derivatives obtained from microbial oxidation. This methodology allows for the stereocontrolled introduction of nitrogen and oxygen functionalities onto the cyclohexane ring.
Modifications of the Carboxylic Acid Moiety (e.g., other octanoate related structures)
Varying the carboxylic acid portion of the molecule involves synthesizing analogs with different chain lengths, branching, or functional groups in place of the n-octanoate group. This is typically achieved through standard esterification or acylation reactions using a suitable 2-hydroxycyclohexanol precursor and a modified carboxylic acid or its activated derivative (e.g., an acyl chloride or anhydride).
The synthesis of these modified carboxylic acids can draw from the principles of fatty acid metabolism and synthesis . Fatty acid synthesis in biological systems proceeds by the sequential addition of two-carbon units from malonyl-CoA. Chemical synthesis can mimic this by using elongation reactions to build up carbon chains of varying lengths.
For more complex modifications, modern synthetic methods can be employed. For example, "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition, can be used to append diverse functionalities to the carboxylic acid chain. A precursor acid containing an alkyne or azide (B81097) handle would first be synthesized and then coupled with a variety of partners to create a library of analogs. This approach was demonstrated in the synthesis of oleanolic acid derivatives, where an alkyne-functionalized side chain was reacted with various azides to produce a range of triazole-containing compounds.
The synthesis of octadecanoids, which are oxygenated 18-carbon fatty acids, provides further examples of how a fatty acid chain can be modified. These pathways involve enzymes like lipoxygenases and cytochrome P450s that can introduce hydroxyl, epoxy, and other functional groups at various positions along the chain.
Synthesis of Analogs for Structure-Reactivity Investigations
The synthesis of analogs of this compound is crucial for conducting structure-reactivity investigations. By systematically altering different parts of the molecule—the stereochemistry of the hydroxyl and ester groups, the length and functionality of the acyl chain, or the substituents on the cyclohexane ring—researchers can probe how molecular structure influences physical, chemical, or biological properties.
For example, a library of analogs could be synthesized to explore the impact of the acyl chain. This would involve preparing a series of esters of 2-hydroxycyclohexanol with different carboxylic acids (e.g., hexanoic acid, decanoic acid, phenylacetic acid). Each of these analogs would then be tested in a relevant assay.
A practical example of this approach is the synthesis and biological evaluation of oleanolic acid derivatives. In these studies, a large set of analogs was created by modifying the carboxylic acid group at one position and making changes to the A-ring of the triterpenoid (B12794562) scaffold. These compounds were then screened for their binding affinity to a specific biological target (the VEGF promoter i-motif) using techniques like surface plasmon resonance (SPR). This systematic approach allowed the researchers to identify which structural features were critical for binding activity. Similarly, synthesizing analogs of this compound would be the foundational step in understanding its structure-function relationships.
Advanced Synthetic Techniques and Green Chemistry Considerations
The development of advanced synthetic methods is pivotal in modern organic chemistry. For a molecule like this compound, which contains both a hydroxyl and an ester functional group, regioselectivity and clean reaction profiles are paramount. Green chemistry principles are increasingly being integrated into these synthetic plans to minimize waste and energy consumption.
Flow Chemistry Applications
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of esters. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields, improved safety, and easier scalability.
While specific studies on the flow synthesis of this compound are not widely documented, the principles can be extrapolated from the synthesis of similar functionalized esters. thieme-connect.de For instance, a flow system for this synthesis could involve pumping a solution of 1,2-cyclohexanediol and octanoyl chloride through a heated microreactor containing an immobilized acid or base catalyst. The short diffusion distances and excellent heat transfer in such a system would likely minimize the formation of by-products. An in-line purification module, perhaps utilizing a scavenger resin to remove excess reagents or by-products, could also be integrated to yield a high-purity product directly. thieme-connect.de
Table 1: Hypothetical Flow Chemistry Parameters for this compound Synthesis
| Parameter | Value | Rationale |
| Reactants | 1,2-Cyclohexanediol, Octanoyl Chloride | Readily available starting materials for esterification. |
| Catalyst | Immobilized Sulfonic Acid Resin | A solid acid catalyst is easily separable and reusable, aligning with green chemistry principles. researchgate.net |
| Solvent | Acetonitrile (B52724) or Toluene | Solvents that can dissolve both reactants and are compatible with common flow reactor materials. |
| Reactor Temperature | 60-100 °C | Mild temperatures to favor the desired mono-esterification and prevent side reactions. |
| Residence Time | 5-15 minutes | Short reaction times are a key advantage of flow chemistry, leading to higher throughput. |
| Pressure | 1-5 bar | Sufficient to maintain a single phase and prevent solvent boiling. |
This approach offers a pathway to a more controlled and efficient synthesis compared to conventional batch methods.
Solvent-Free or Low-Solvent Methodologies
A significant push in green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions can lead to a higher concentration of reactants, potentially increasing reaction rates and simplifying product purification.
Enzymatic catalysis is particularly well-suited for solvent-free esterifications. Lipases, for example, are highly efficient catalysts for ester synthesis under mild conditions and can function effectively in the absence of a solvent. nih.govnih.gov The synthesis of this compound could be envisioned through the direct reaction of 1,2-cyclohexanediol and octanoic acid catalyzed by an immobilized lipase, such as Candida antarctica lipase B (Novozym® 435). scirp.orgresearchgate.net The reaction would typically be carried out under reduced pressure to remove the water by-product, thereby driving the equilibrium towards the ester product. scirp.org
Several studies on the solvent-free enzymatic synthesis of structurally related esters have demonstrated high conversion rates. For example, the synthesis of 2-ethylhexyl esters of fatty acids has been successfully achieved in a solvent-free system using immobilized lipases, with conversions exceeding 85% in just one hour. researchgate.net Similarly, the synthesis of various hydrophobic and amphiphilic esters has been shown to be effective without solvents, highlighting the broad applicability of this technique. uminho.pt
Table 2: Comparison of Solvent-Free Enzymatic Synthesis of Various Esters
| Ester Product | Lipase Source | Reaction Time | Conversion (%) | Reference |
| 2-Ethylhexyl Palmitate | Candida sp. 99-125 | 1 hour | >85 | researchgate.net |
| Heptyl Octanoate | Thermomyces lanuginosus (modified) | Not specified | >50 | uminho.pt |
| 2-Ethylhexyl Ferulate | Candida antarctica (Novozym® 435) | 23 hours | 98 | scirp.orgresearchgate.net |
| Pentyl Acetate | Commercial Immobilized Lipase | Not specified (multiple cycles) | High | ulpgc.es |
These examples strongly suggest that a solvent-free enzymatic approach for this compound would be a viable and sustainable synthetic route.
Catalytic Efficiency and Sustainability in this compound Synthesis
The choice of catalyst is critical for a sustainable synthetic process. For the esterification to produce this compound, both chemical and biological catalysts can be employed, each with distinct advantages in terms of efficiency and sustainability.
Chemical Catalysts: Heterogeneous acid catalysts, such as sulfonic acid-functionalized resins (e.g., Amberlyst-15) or sulfonated carbons, offer significant sustainability advantages over traditional homogeneous acid catalysts like sulfuric acid. researchgate.netmdpi.comwikipedia.org They are non-corrosive, easily separated from the reaction mixture by simple filtration, and can often be regenerated and reused over multiple cycles. The synthesis of various cyclohexyl esters from cyclohexene and carboxylic acids has been demonstrated with high atom economy using ion exchange resins as catalysts. researchgate.netrsc.org This approach, if adapted for 1,2-cyclohexanediol, could provide a green chemical route to this compound.
Enzymatic Catalysts (Biocatalysts): Lipases are a cornerstone of green chemistry for ester synthesis. nih.gov They operate under mild temperature and pH conditions, exhibit high selectivity (chemo-, regio-, and enantio-), and are biodegradable. The use of immobilized lipases further enhances their sustainability by allowing for easy recovery and reuse for multiple reaction cycles. researchgate.netulpgc.es The enzymatic synthesis of esters often proceeds with high conversion rates and produces a high-purity product, reducing the need for extensive downstream processing. scirp.org A chemo-enzymatic strategy, which combines chemical and enzymatic steps, could also be a powerful approach. beilstein-journals.orgnih.govusf.edu For instance, a chemical step could be used to prepare a precursor which is then selectively esterified using an enzyme.
Table 3: Overview of Catalysts for Sustainable Esterification
| Catalyst Type | Examples | Advantages | Potential for this compound Synthesis |
| Heterogeneous Acid Catalysts | Sulfonic Acid Resins (Amberlyst), Sulfonated Carbons | Reusable, easily separated, non-corrosive, high atom economy. researchgate.netwikipedia.orgrsc.org | High, based on successful synthesis of other cyclohexyl esters. |
| Enzymatic Catalysts (Lipases) | Immobilized Candida antarctica Lipase B (Novozym® 435) | Mild conditions, high selectivity, biodegradable, reusable. nih.govnih.govresearchgate.net | Very high, given the success in numerous solvent-free fatty acid esterifications. |
The continual development of more robust and efficient catalysts is key to the future of sustainable chemical production, and the synthesis of this compound provides an excellent platform to implement these advanced methodologies.
Reaction Mechanisms and Reactivity of 2 Hydroxycyclohexyl Octanoate
Mechanistic Pathways of Ester Formation and Cleavage
The ester linkage in 2-hydroxycyclohexyl octanoate (B1194180) is formed from the reaction of octanoic acid and 1,2-cyclohexanediol (B165007). The formation and cleavage of this ester bond can be achieved through several catalytic pathways.
Acid-catalyzed esterification, famously known as the Fischer esterification, is a common method for synthesizing esters. In the formation of 2-hydroxycyclohexyl octanoate, octanoic acid reacts with 1,2-cyclohexanediol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process. masterorganicchemistry.com
The mechanism involves several key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of octanoic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Nucleophilic Attack: A hydroxyl group from 1,2-cyclohexanediol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid, turning it into a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. masterorganicchemistry.com
The reverse of this process is acid-catalyzed hydrolysis. By using a large excess of water, the equilibrium can be shifted towards the cleavage of the ester, regenerating octanoic acid and 1,2-cyclohexanediol. chemistrysteps.com The mechanism follows the exact reverse steps of the Fischer esterification, beginning with the protonation of the ester's carbonyl oxygen to facilitate the nucleophilic attack by water. chemistrysteps.com
Base-catalyzed hydrolysis, or saponification, is another important reaction involving the ester group. Unlike the acid-catalyzed equivalent, this reaction is irreversible. chemistrysteps.comyoutube.com The process is typically carried out using a strong base like sodium hydroxide (B78521) (NaOH).
The mechanism for the saponification of this compound is as follows:
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. youtube.com This leads to the formation of a tetrahedral intermediate.
Elimination of the Alkoxide: The tetrahedral intermediate collapses, and the bond to the cyclohexyloxy group breaks, eliminating it as an alkoxide (2-hydroxycyclohexyloxide). youtube.com This step forms octanoic acid.
Deprotonation: The newly formed octanoic acid is an acid, and the reaction medium is basic due to the presence of the alkoxide and hydroxide ions. An acid-base reaction occurs where the octanoic acid is immediately deprotonated to form the octanoate salt (carboxylate). chemistrysteps.comyoutube.com This final deprotonation step is essentially irreversible and drives the entire reaction to completion.
Enzymes, particularly lipases, are highly efficient and selective catalysts for both the synthesis and hydrolysis of esters. nih.govorgsyn.orgnih.gov The use of lipases offers several advantages, including mild reaction conditions and high stereoselectivity. For instance, lipases can be used in the kinetic resolution of racemic mixtures of alcohols or acids. nih.govorgsyn.org
The esterification of octanoic acid with an alcohol catalyzed by lipase (B570770) from Candida lypolytical has been shown to follow a Ping-Pong Bi-Bi mechanism. nih.gov In this mechanism:
The enzyme (lipase) first binds with the acyl donor (octanoic acid).
An acyl-enzyme intermediate is formed, and the first product (water) is released.
The second substrate (in this case, 1,2-cyclohexanediol) then binds to the acyl-enzyme complex.
The final product (this compound) is formed and released, regenerating the free enzyme.
Lipases can also be used for the hydrolysis of the ester. nih.gov This enzymatic hydrolysis is often stereoselective, meaning the enzyme will preferentially cleave one enantiomer of a racemic ester, allowing for the separation of enantiomerically pure compounds. nih.gov
Table 1: Comparison of Catalytic Methods for Ester Formation and Cleavage
| Feature | Acid-Catalyzed (Fischer) | Base-Catalyzed (Saponification) | Enzyme-Catalyzed (Lipase) |
|---|---|---|---|
| Reaction Type | Esterification / Hydrolysis | Hydrolysis (Cleavage) | Esterification / Hydrolysis |
| Reversibility | Reversible Equilibrium masterorganicchemistry.comchemistrysteps.com | Irreversible chemistrysteps.com | Generally Reversible (can be driven) |
| Catalyst | Strong Acid (e.g., H₂SO₄) masterorganicchemistry.com | Strong Base (e.g., NaOH) youtube.com | Lipase nih.gov |
| Conditions | Often requires heat | Often at room temperature or with mild heating | Mild (room temp, neutral pH) nih.gov |
| Selectivity | Low Stereoselectivity | Low Stereoselectivity | High Stereoselectivity nih.gov |
| Key Intermediate | Protonated Tetrahedral Intermediate masterorganicchemistry.com | Tetrahedral Intermediate youtube.com | Acyl-Enzyme Complex nih.gov |
Reactivity of the Hydroxyl Group in this compound
The secondary hydroxyl (-OH) group on the cyclohexane (B81311) ring provides another site for chemical transformations.
The secondary alcohol functional group in this compound can be oxidized to a ketone. byjus.com This reaction involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon to which it is attached. libretexts.org A variety of oxidizing agents can accomplish this transformation. wikipedia.org
Common oxidizing agents for converting secondary alcohols to ketones include:
Chromium-based reagents: Reagents like potassium dichromate (K₂Cr₂O₇) in sulfuric acid (Jones oxidation) are powerful oxidants. byjus.com The orange dichromate(VI) ion is reduced to the green chromium(III) ion during the reaction. byjus.com
Dess-Martin Periodinane (DMP): A mild and selective oxidant that allows for the conversion of alcohols to ketones under standard room temperature conditions. wikipedia.org
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered base like triethylamine. It is known for its mild conditions and high yields.
The general mechanism for many of these oxidations involves the formation of an intermediate where the oxygen of the alcohol is bonded to the oxidant (e.g., a chromate (B82759) ester). masterorganicchemistry.com A base then removes the proton from the carbon bearing the hydroxyl group, leading to an E2-like elimination that forms the carbon-oxygen double bond of the ketone. masterorganicchemistry.com
Reduction of the hydroxyl group itself is not a typical reaction pathway. However, the ester group could be reduced, but that falls outside the scope of the reactivity of the hydroxyl group.
Table 2: Selected Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent/System | Typical Conditions | Notes |
|---|---|---|
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acidic, aqueous acetone | Strong oxidant, not very selective for complex molecules. byjus.com |
| Potassium Dichromate (K₂Cr₂O₇/H₂SO₄) | Acidic, aqueous solution | Color change from orange to green indicates reaction. byjus.com |
| Dess-Martin Periodinane (DMP) | Dichloromethane, room temp | Mild, avoids harsh acidic conditions and toxic heavy metals. wikipedia.org |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Low temperature (-78 °C), then warming | Mild conditions, good for sensitive substrates. |
| TEMPO/NaOCl | Biphasic (e.g., CH₂Cl₂/H₂O) with bleach | Catalytic, environmentally friendlier "green" oxidation method. |
The hydroxyl group is a versatile functional group that can be converted into various other groups, allowing for the synthesis of different derivatives of this compound.
Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This would involve deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Further Esterification: The free hydroxyl group can be esterified by reacting it with another carboxylic acid, an acyl chloride, or an anhydride. For example, reacting this compound with acetyl chloride would yield 2-acetoxycyclohexyl octanoate, a diester.
Conversion to Halides: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a chloro or bromo group, respectively, via nucleophilic substitution mechanisms.
These derivatizations highlight the chemical versatility of this compound, enabling its use as a precursor for a range of other molecules.
Reactivity of the Ester Linkage in this compound
The ester functional group is a key reactive site in this compound. Its reactivity is primarily centered around the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles.
Transesterification Reactivity
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the case of this compound, this would involve the reaction with an alcohol (R'-OH) to form a new ester and 1,2-cyclohexanediol. This reaction is typically catalyzed by an acid or a base.
The general mechanism for acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The attacking alcohol then adds to this carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of 1,2-cyclohexanediol yield the new ester.
Base-catalyzed transesterification proceeds via the attack of an alkoxide ion on the carbonyl carbon, also forming a tetrahedral intermediate. Elimination of the cyclohexyl-2-olate leaving group, which would then be protonated, results in the new ester.
Lipases are also known to catalyze transesterification reactions under milder conditions. nih.gov These enzymatic reactions are highly selective and are becoming increasingly important in green chemistry. The kinetics of such reactions are influenced by factors like the type of lipase, solvent, temperature, and the molar ratio of reactants.
While specific kinetic data for the transesterification of this compound is not available, the principles of these catalytic methods would apply. The relative rates would be influenced by the steric bulk of the cyclohexyl ring and the nature of the attacking alcohol.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a broad class of reactions that includes transesterification and hydrolysis. masterorganicchemistry.comvanderbilt.edulibretexts.orgopenstax.orglibretexts.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. masterorganicchemistry.comvanderbilt.eduopenstax.org
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions generally follows the order: acyl chloride > acid anhydride > ester > amide. vanderbilt.edu Esters, like this compound, are moderately reactive. The reactivity is influenced by the nature of the nucleophile and the stability of the leaving group. libretexts.org In this case, the leaving group would be the 2-hydroxycyclohexoxy group.
Common nucleophiles that can react with the ester linkage include:
Hydroxide ions (in saponification): This reaction leads to the formation of a carboxylate salt and 1,2-cyclohexanediol.
Amines (in aminolysis): This results in the formation of an amide.
Grignard reagents: These strong nucleophiles can add to the carbonyl group.
The general two-step mechanism (addition-elimination) is a hallmark of these reactions. masterorganicchemistry.comopenstax.org
Cyclohexyl Ring Conformation and Reactivity
The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize angle and torsional strain. pressbooks.pub The substituents (the hydroxyl group and the octanoyloxy group) can occupy either axial or equatorial positions.
Stereochemical Influence on Reaction Outcomes
The stereochemistry of the cyclohexane ring, specifically whether the substituents are in a cis or trans relationship, significantly impacts the molecule's reactivity. The relative positions of the hydroxyl and octanoyloxy groups will influence their ability to participate in or direct reactions.
For instance, in an intramolecular reaction, the proximity of the hydroxyl group to the ester linkage will be different in the cis and trans isomers, potentially leading to different reaction products or rates. The cis isomer, with both groups on the same side of the ring, might favor reactions where the hydroxyl group acts as an intramolecular nucleophile or catalyst.
The stereochemical outcome of reactions at the ester or hydroxyl group can also be influenced by the conformation of the ring. An attacking reagent may have a preferred trajectory of approach (e.g., from the less sterically hindered side), leading to a diastereoselective or enantioselective reaction.
Conformational Analysis and its Impact on Reactivity
The chair conformation of cyclohexane is not static but undergoes a "ring flip" to an alternative chair conformation. In a disubstituted cyclohexane like this compound, the two chair conformers will have different energies depending on whether the substituents are in axial or equatorial positions.
Generally, substituents prefer the equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions. libretexts.org The energetic preference for the equatorial position depends on the size of the substituent. For this compound, both the hydroxyl and the octanoyloxy groups are relatively bulky and would have a strong preference for the equatorial position.
For the trans-isomer:
One conformer can have both substituents in equatorial positions (diequatorial).
The other conformer would have both substituents in axial positions (diaxial). The diequatorial conformer is significantly more stable and will be the predominant form at equilibrium. libretexts.org
For the cis-isomer:
In both chair conformers, one substituent will be axial and the other equatorial. The relative stability of these two conformers would depend on the relative steric bulk of the hydroxyl versus the octanoyloxy group. The conformer with the bulkier group in the equatorial position would be favored. libretexts.org
The conformational equilibrium has a direct impact on reactivity. Reactions will primarily occur from the most stable, and therefore most populated, conformer. For example, the rate of a reaction involving an axial substituent will be much lower if the equilibrium strongly favors the conformer where that substituent is equatorial. The accessibility of the reactive sites is dictated by the conformational preference of the molecule.
Interactive Table: Conformational Preferences of Substituted Cyclohexanes
| Substituent | Isomer | More Stable Conformer | Reason for Stability |
| Hydroxyl & Octanoyloxy | trans | Diequatorial | Minimizes 1,3-diaxial interactions. |
| Hydroxyl & Octanoyloxy | cis | Axial/Equatorial | The bulkier group will preferentially occupy the equatorial position. |
Spectroscopic Characterization and Analytical Methodologies for 2 Hydroxycyclohexyl Octanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as an unparalleled tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed molecular map of 2-Hydroxycyclohexyl octanoate (B1194180) can be constructed.
¹H NMR Spectral Analysis for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of 2-Hydroxycyclohexyl octanoate, specific signals corresponding to the protons of the cyclohexyl ring and the octanoate chain are observed. The protons on the carbon atoms attached to the hydroxyl (-OH) and ester (-O-C=O) groups are particularly diagnostic, typically appearing at distinct chemical shifts due to the electron-withdrawing nature of the oxygen atoms. The integration of these signals reveals the relative number of protons in each unique environment, while the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, offering insights into the connectivity of the molecule. youtube.com
For instance, the proton on the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon bearing the octanoate group (CH-O-C=O) would exhibit characteristic chemical shifts. The remaining methylene (B1212753) protons of the cyclohexane (B81311) ring would likely appear as a complex multiplet. On the octanoate side chain, the α-methylene protons adjacent to the carbonyl group are deshielded and would appear downfield from the other methylene groups, which would form a complex overlapping signal, and the terminal methyl group would appear as a distinct triplet.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Cyclohexyl-H (attached to -OH) | 3.5 - 4.0 | Multiplet |
| Cyclohexyl-H (attached to -O-C=O) | 4.5 - 5.0 | Multiplet |
| Cyclohexyl-H (other) | 1.2 - 2.0 | Multiplet |
| Octanoate α-CH₂ | 2.2 - 2.4 | Triplet |
| Octanoate β-CH₂ | 1.5 - 1.7 | Multiplet |
| Octanoate other CH₂ | 1.2 - 1.4 | Multiplet |
| Octanoate CH₃ | 0.8 - 0.9 | Triplet |
¹³C NMR Spectral Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. oregonstate.eduucl.ac.uk
The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield, typically in the range of 170-180 ppm. ucl.ac.uk The carbons of the cyclohexane ring attached to the hydroxyl and ester functionalities also exhibit characteristic downfield shifts. The remaining carbons of the cyclohexane ring and the octanoate chain appear at higher field strengths. wisc.edupdx.edu
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 170 - 180 |
| Cyclohexyl-C (attached to -OH) | 65 - 75 |
| Cyclohexyl-C (attached to -O-C=O) | 70 - 80 |
| Cyclohexyl-C (other) | 20 - 40 |
| Octanoate α-CH₂ | 30 - 35 |
| Octanoate other CH₂ | 22 - 32 |
| Octanoate CH₃ | ~14 |
2D NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the precise connectivity and stereochemistry of this compound.
COSY experiments reveal correlations between protons that are coupled to each other, allowing for the tracing of the proton-proton connectivity throughout the molecule. longdom.org This is particularly useful for assigning the complex multiplets of the cyclohexane ring protons. youtube.com For determining the relative stereochemistry of the hydroxyl and octanoate substituents on the cyclohexane ring (i.e., cis or trans), Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. longdom.org NOESY identifies protons that are close in space, and the presence or absence of cross-peaks between the protons on the carbons bearing the substituents can help determine their spatial orientation.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound. It measures the mass of the molecule with very high accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. The exact mass of this compound (C₁₄H₂₆O₃) is calculated to be 242.1882 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ub.edu It is an excellent method for assessing the purity of this compound and for analyzing any volatile impurities. springernature.com
In a GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fingerprint for each component, allowing for its identification. researchgate.netnih.gov This technique can effectively separate this compound from any starting materials, byproducts, or solvent residues, providing a clear picture of its purity. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of individual components within complex mixtures. In the context of this compound analysis, LC-MS is invaluable, particularly when the compound is present in a matrix containing structurally similar molecules, such as reaction byproducts or isomers.
The LC component separates this compound from other compounds based on its physicochemical properties, such as polarity. A reversed-phase HPLC or UPLC system is commonly employed for this purpose. The choice of mobile phase is critical; for MS compatibility, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are used instead of non-volatile acids like phosphoric acid.
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for a molecule like this compound, as it minimizes fragmentation and preserves the molecular ion. The mass analyzer, such as a quadrupole or time-of-flight (TOF) instrument, then separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. researchgate.net
The fragmentation pattern observed in the MS/MS spectrum is crucial for structural confirmation. For this compound, characteristic fragmentation would likely involve the loss of the octanoyl group or cleavage of the cyclohexyl ring. Common fragmentation pathways for esters and alcohols include alpha-cleavage and dehydration. libretexts.org The fragmentation of the molecular ion provides structural information that can be pieced together to confirm the identity of the compound. libretexts.org
Table 1: Representative LC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Mass Range (m/z) | 50 - 500 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. uc.edu For this compound, these techniques can confirm the presence of the key hydroxyl (-OH) and ester (-COO-) functionalities.
The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. libretexts.org The broadness of this peak is indicative of hydrogen bonding. A strong, sharp absorption band is anticipated around 1735 cm⁻¹ due to the C=O stretching vibration of the ester carbonyl group. researchgate.net Additionally, C-O stretching vibrations from the ester and the alcohol will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the cyclohexyl ring and the octanoate chain will be observed around 2850-3000 cm⁻¹. youtube.com
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O stretch of the ester gives a moderately strong band. The C-C and C-H vibrations of the aliphatic rings and chains will also be visible. americanpharmaceuticalreview.com Differences in the crystalline structure of polymorphs can also be detected by both IR and Raman spectroscopy, which can be crucial for solid-state characterization. americanpharmaceuticalreview.com
Table 2: Predicted Characteristic IR and Raman Absorptions for this compound
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 (broad) | Weak |
| Ester (C=O) | C=O Stretch | ~1735 (strong, sharp) | Moderate |
| Ester (C-O) | C-O Stretch | 1150-1250 (strong) | Moderate |
| Alcohol (C-O) | C-O Stretch | 1000-1100 (moderate) | Moderate |
| Alkane (C-H) | C-H Stretch | 2850-3000 (strong) | Strong |
Chromatographic Separation Techniques
Chromatographic techniques are central to the analysis of this compound, enabling its separation from impurities and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds and other organic molecules. For this compound, a reversed-phase HPLC method is typically employed. researchgate.netacs.org A C18 or C8 stationary phase is suitable for retaining the relatively nonpolar compound.
The mobile phase usually consists of a mixture of water and an organic solvent such as acetonitrile or methanol (B129727). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the elution of all components in a reasonable timeframe. Detection is commonly achieved using an ultraviolet (UV) detector, although this compound lacks a strong chromophore, making detection at low wavelengths (around 200-210 nm) necessary, or the use of a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). researchgate.net The purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 3: Representative HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B in 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 205 nm or ELSD |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times and improved resolution compared to traditional HPLC. theanalyticalscientist.com This makes UPLC ideal for high-throughput screening applications, such as in process monitoring or the analysis of large numbers of samples.
The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle size columns. A UPLC method for this compound would use a sub-2 µm particle size C18 column and a faster gradient, significantly reducing the run time while maintaining or even improving the separation efficiency. researchgate.net
Table 4: Representative UPLC Method Parameters for High-Throughput Analysis of this compound
| Parameter | Value |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 50% B to 98% B in 3 minutes, hold for 1 minute |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 45 °C |
| Detection | UV-PDA or MS |
| Injection Volume | 1 µL |
This compound contains at least two stereogenic centers, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). The separation of these isomers is a significant analytical challenge, as they often have very similar physical and chemical properties. Advanced chromatographic techniques are required to achieve this separation.
Chiral chromatography is the most direct method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wvu.edudergipark.org.tr Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds. dergipark.org.tr
For the separation of diastereomers, standard reversed-phase or normal-phase HPLC can sometimes be effective, as diastereomers have different physical properties. nih.gov However, for closely related diastereomers, more specialized columns or mobile phase additives may be necessary. An alternative approach is derivatization with a chiral reagent to form diastereomeric derivatives that can be more easily separated on a non-chiral column. nih.govresearchgate.net Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is another powerful technique for isomer separation, often providing faster and more efficient separations than HPLC.
Computational and Theoretical Chemistry Studies of 2 Hydroxycyclohexyl Octanoate
Quantum Chemical Calculations: A Theoretical Outlook
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methodologies like DFT and Ab Initio calculations could provide significant insights into 2-hydroxycyclohexyl octanoate (B1194180), although specific studies are currently absent.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory is a powerful computational tool used to investigate the electronic structure of molecules. researchgate.netnih.govmdpi.com For 2-hydroxycyclohexyl octanoate, a DFT analysis would involve calculating properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These calculations help in understanding the molecule's reactivity. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net While DFT has been applied to countless organic molecules to elucidate reactivity descriptors, nih.govresearchgate.net such a detailed analysis for this compound is not found in the current body of scientific literature.
Ab Initio Methods for Molecular Properties
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods could be employed to accurately determine the optimized geometry, vibrational frequencies, and various other molecular properties of this compound. While being computationally more intensive than DFT, ab initio calculations can offer a higher level of theoretical accuracy for smaller molecules. Currently, there are no published ab initio studies specifically targeting this compound.
Molecular Dynamics (MD) Simulations: A Hypothetical View
Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a view of the conformational dynamics and intermolecular interactions.
Conformational Sampling and Dynamics of this compound
Due to its flexible cyclohexyl ring and octanoate chain, this compound can adopt numerous conformations. MD simulations would be the ideal tool to explore its conformational landscape, identifying the most stable (lowest energy) structures and the energy barriers between different conformations. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity. While MD simulations are a mature technique for studying dynamic systems, chalcogen.ro specific applications to this compound remain undocumented.
Intermolecular Interactions and Aggregation Behavior
MD simulations could also be used to study how this compound molecules interact with each other and with solvent molecules. This would reveal information about its potential to form aggregates, its solubility characteristics, and its behavior in different environments. For example, simulations of the related compound sodium octanoate have been used to study its aggregation into micelles in aqueous solutions. researchgate.net A similar approach for this compound could predict its behavior in bulk phases but has not been reported.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can map out the energetic landscape of chemical reactions, identifying the transition states and intermediates. This allows for the calculation of activation energies and the elucidation of reaction mechanisms. For this compound, this could involve modeling its synthesis, such as the esterification of 2-hydroxycyclohexanol with octanoic acid, or its hydrolysis back to the starting materials. Such studies would provide fundamental insights into its chemical reactivity and stability. However, no specific computational studies on the reaction pathways involving this compound are currently available in scientific databases.
Prediction of Spectroscopic Data through Computational Methods
Computational chemistry provides a suite of methods to predict the spectroscopic data of a molecule with a high degree of accuracy. These predictions are invaluable for identifying and characterizing the compound, as well as for interpreting experimental spectra. The primary techniques employed are rooted in quantum mechanics, most notably Density Functional Theory (DFT).
Theoretical Background:
The prediction of spectroscopic data relies on calculating the electronic structure and energy of a molecule. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts are determined by calculating the magnetic shielding tensors of the nuclei, which are influenced by the electron density distribution around them. Infrared (IR) spectroscopy is simulated by calculating the vibrational frequencies of the molecule, which correspond to the energies of its normal modes of vibration. These calculations are typically performed on a geometry-optimized structure of the molecule to ensure the predictions correspond to a stable conformation.
Methodology for this compound:
To predict the spectroscopic data for this compound, a computational chemist would first construct a 3D model of the molecule. This model would then be subjected to a geometry optimization using a suitable level of theory, such as the B3LYP functional with a basis set like 6-311++G(d,p). chemrxiv.org This process finds the lowest energy conformation of the molecule. Following optimization, the same level of theory is used to calculate the NMR shielding tensors and the vibrational frequencies.
Predicted Spectroscopic Data:
While specific, experimentally validated computational studies on this compound are not widely published, it is possible to present hypothetical yet representative data based on the known principles of computational spectroscopy for similar molecules like cyclohexanol (B46403) esters and octanoates. ontosight.ainih.govtandfonline.com
Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| Carbonyl (C=O) | 173.5 | - |
| Methylene (B1212753) (α to C=O) | 34.2 | 2.30 (t) |
| Methylene (β to C=O) | 25.1 | 1.65 (m) |
| Methylene (γ, δ, ε to C=O) | 29.0 - 29.2 | 1.30 (m) |
| Methylene (ω-1) | 31.8 | 1.65 (m) |
| Methyl (ω) | 14.1 | 0.90 (t) |
| Cyclohexyl (C-O, ester) | 75.2 | 4.80 (m) |
| Cyclohexyl (C-OH) | 70.1 | 3.60 (m) |
| Cyclohexyl (other CH₂) | 24.0 - 32.0 | 1.20 - 1.90 (m) |
| Hydroxyl (OH) | - | 2.50 (d) |
Note: These are illustrative values. Actual predicted shifts can vary based on the specific computational method, basis set, and solvent model used.
Table 2: Hypothetical Predicted IR Frequencies (cm⁻¹) for Key Vibrational Modes of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| O-H Stretch (hydroxyl) | 3450 | Strong, Broad |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| C=O Stretch (ester) | 1735 | Very Strong |
| C-O Stretch (ester) | 1170 | Strong |
| C-O Stretch (alcohol) | 1050 | Medium |
Note: These frequencies are typically scaled to correct for anharmonicity and other systematic errors in the computational methods.
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity or other properties. nih.govnih.gov These models are powerful predictive tools in chemistry, allowing for the estimation of a compound's behavior without the need for experimental measurement.
Theoretical Background:
The fundamental principle of QSRR is that the reactivity of a chemical is a function of its molecular structure. By quantifying structural features as numerical values known as "molecular descriptors," it is possible to build a regression model that links these descriptors to a specific reactivity parameter (e.g., reaction rate constant, equilibrium constant). nih.gov
Developing a QSRR Model for this compound:
A QSRR model for a class of compounds including this compound would be developed through the following steps:
Data Set Compilation: A dataset of structurally related compounds (e.g., various cyclohexanol esters) with experimentally determined reactivity data would be assembled. researchgate.netrsc.org
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated using specialized software. These descriptors can be categorized as:
Topological: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical: Derived from the 3D structure (e.g., molecular surface area, volume).
Quantum-Chemical: Calculated from the electronic structure (e.g., HOMO/LUMO energies, Mulliken charges). mdpi.com
Physicochemical: Representing properties like logP or molar refractivity.
Model Building and Validation: Using statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), a mathematical relationship between the descriptors and the reactivity is established. nih.govnih.gov The model's predictive power is then rigorously validated using internal (e.g., cross-validation) and external validation sets.
Hypothetical QSRR Model for Ester Hydrolysis:
Let's consider a hypothetical QSRR model for predicting the rate of hydrolysis of a series of cyclohexanol esters, including this compound. The model might take the following form:
log(k) = β₀ + β₁(E_LUMO) + β₂(q_C=O) + β₃(ASA) + ...
Where:
log(k) is the logarithm of the hydrolysis rate constant.
E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital.
q_C=O is the partial charge on the carbonyl carbon.
ASA is the solvent-accessible surface area.
β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.
Table 3: Hypothetical Molecular Descriptors for a QSRR Model of this compound
| Descriptor Type | Descriptor Name | Hypothetical Value | Potential Influence on Reactivity |
| Quantum-Chemical | HOMO Energy (eV) | -9.5 | Related to electron-donating ability |
| Quantum-Chemical | LUMO Energy (eV) | 1.2 | Related to electron-accepting ability (electrophilicity) |
| Quantum-Chemical | Partial Charge on Carbonyl C | +0.45 | Affects susceptibility to nucleophilic attack |
| Geometrical | Molecular Volume (ų) | 250.3 | Steric hindrance |
| Physicochemical | LogP | 3.8 | Hydrophobicity, affecting solubility and transport |
Note: These values are for illustrative purposes to demonstrate the types of descriptors used in QSRR modeling. nih.gov
Through such computational and theoretical studies, a comprehensive understanding of the chemical nature of this compound can be achieved, guiding further experimental work and potential applications.
No Data Available on the Environmental Fate and Degradation of this compound
Despite a comprehensive search of scientific literature and environmental databases, no specific information is currently available on the environmental fate and degradation of the chemical compound this compound.
This includes a lack of data pertaining to its behavior in various environmental compartments, its transformation pathways, and the potential metabolites formed during its breakdown. Consequently, the development of a detailed scientific article on this subject, as per the requested outline, cannot be fulfilled at this time.
The investigation sought to uncover research on the following key areas:
Environmental Transformation Pathways: No studies were found that detailed the hydrolytic degradation of this compound in aquatic environments, its susceptibility to photodegradation by sunlight, or its biodegradation by microbial communities in soil and water.
Metabolite Identification: There is no available research that identifies or characterizes the breakdown products or metabolites of this compound in environmental systems.
Environmental Fate Modeling: The search yielded no models or predictions of the compound's environmental fate parameters, including its degradation kinetics in different environmental compartments such as soil, water, and sediment.
While general principles of environmental chemistry can provide theoretical insights into the potential behavior of ester compounds, the absence of specific empirical data for this compound prevents a scientifically rigorous assessment. The environmental fate of a chemical is highly dependent on its unique molecular structure and the specific environmental conditions to which it is exposed.
It is possible that this compound has not been a focus of environmental research, or any existing studies are not publicly accessible. Without primary research data, any discussion on the environmental impact of this compound would be purely speculative and would not meet the standards of a scientifically accurate and informative article.
Environmental Fate and Degradation Studies of 2 Hydroxycyclohexyl Octanoate
Modeling and Prediction of Environmental Fate Parameters
Sorption and Mobility in Soil and Sediment Systems
The movement and distribution of 2-hydroxycyclohexyl octanoate (B1194180) in the environment are governed by its sorption and mobility characteristics in soil and sediment. While no studies have directly investigated this compound, the behavior of other organic esters provides a framework for predicting its potential interactions within these systems.
Sorption, the process by which a chemical binds to soil or sediment particles, is a key determinant of its mobility. For nonionic organic compounds, sorption is often correlated with the organic carbon content of the soil. It is anticipated that 2-hydroxycyclohexyl octanoate, as an organic ester, would exhibit some degree of sorption to soil organic matter. The strength of this sorption is influenced by the compound's physicochemical properties, such as its octanol-water partition coefficient (Kow), and the characteristics of the soil, including its organic carbon content, clay content, and pH.
The mobility of a chemical in soil is inversely related to its sorption. Compounds that are weakly sorbed are more likely to be mobile and can leach into groundwater or be transported via surface runoff. The presence of a hydroxyl group (-OH) in the cyclohexyl ring of this compound could potentially increase its water solubility compared to a non-hydroxylated analogue, which might lead to greater mobility in soil.
Studies on other organic compounds, such as the herbicide saflufenacil, have demonstrated that sorption is influenced by soil properties like pH, cation exchange capacity (CEC), and clay content. For instance, soils with higher organic carbon content tend to exhibit greater sorption of organic chemicals. awsjournal.org The mobility of these compounds can range from mobile to very mobile, indicating a potential for leaching. awsjournal.org
Table 1: Factors Influencing the Sorption and Mobility of Organic Compounds in Soil
| Soil Property | Influence on Sorption | Influence on Mobility |
| Organic Carbon Content | Increases sorption | Decreases mobility |
| Clay Content | Can increase sorption, especially for certain compounds | Can decrease mobility |
| pH | Can affect the charge of the compound and soil surfaces, influencing sorption | Can affect mobility through its influence on sorption |
| Cation Exchange Capacity (CEC) | Can influence the sorption of charged compounds | Can affect mobility through its influence on sorption |
This table presents general principles of soil chemistry and may not be directly representative of the behavior of this compound due to a lack of specific studies.
Bioremediation Potential and Strategies
Bioremediation, the use of microorganisms to degrade environmental pollutants, is a crucial process for the natural attenuation of organic compounds. While the bioremediation of this compound has not been specifically studied, the degradation of other esters, such as phthalates, by microbial communities is well-documented.
It is plausible that this compound can be biodegraded by microorganisms capable of producing esterases. These enzymes catalyze the hydrolysis of the ester bond, breaking the molecule down into its constituent alcohol (2-hydroxycyclohexanol) and carboxylic acid (octanoic acid). These smaller, simpler molecules are generally more amenable to further microbial degradation.
The rate and extent of bioremediation would depend on various environmental factors, including the presence of suitable microbial populations, temperature, pH, oxygen availability, and nutrient levels. The structure of the compound itself also plays a role; for example, the presence of the cyclohexyl ring may influence the rate of degradation.
Strategies to enhance the bioremediation of ester-contaminated sites could involve bioaugmentation, the introduction of specific microorganisms with known degradative capabilities, or biostimulation, the addition of nutrients or other amendments to stimulate the activity of indigenous microbial populations. Research on the biodegradation of phthalate (B1215562) esters has identified specific bacterial strains and enzymes capable of breaking down these compounds. nih.gov
Table 2: Potential Bioremediation Strategies for Ester Contamination
| Strategy | Description |
| Natural Attenuation | Reliance on naturally occurring microbial populations to degrade the contaminant over time. |
| Bioaugmentation | Introduction of specific microorganisms with proven degradative capabilities for the target compound. |
| Biostimulation | Addition of nutrients (e.g., nitrogen, phosphorus) and/or electron acceptors (e.g., oxygen) to enhance the activity of native microbial communities. |
This table outlines general bioremediation approaches and their applicability to this compound is inferred from studies on other ester compounds.
Role of 2 Hydroxycyclohexyl Octanoate in Synthetic Methodologies and Material Science Research
Utility as a Synthetic Building Block and Intermediate: An Unexplored Area
The potential of 2-Hydroxycyclohexyl octanoate (B1194180) as a precursor for complex organic molecules or as a specific reagent in chemical transformations has not been extensively documented in published research. Chemical supplier databases list it as a synthetic intermediate, suggesting its intended use in the synthesis of other compounds. chembuyersguide.com However, specific examples of complex molecules derived from 2-Hydroxycyclohexyl octanoate or its participation in specialized chemical transformations are not detailed in the available literature.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H26O3 |
| CAS Number | 70092-44-3 |
This table presents basic identifying information for the compound.
Incorporation into Polymer Synthesis and Design: A Field Lacking Data
Similarly, the role of this compound in polymer science appears to be an area with limited investigation. There is no readily available research demonstrating its use as a monomer in polymerization reactions or as a modifying agent to alter the properties of existing polymers. While its bifunctional nature, containing both a hydroxyl and an ester group, theoretically allows for such applications, concrete examples and research findings are absent from the public domain.
Structure-Property Relationship Studies for Material Applications: No Published Findings
Detailed studies on the structure-property relationships of materials incorporating this compound are not available. Such research would be crucial to understanding how the specific chemical structure of this compound influences the macroscopic properties of a material, which is a fundamental aspect of designing new materials for specific applications.
Advanced Research Techniques and Emerging Methodologies
High-Throughput Screening in Synthetic Chemistry
High-throughput screening (HTS) has become an indispensable tool in modern chemistry, enabling the rapid evaluation of vast libraries of compounds for desired properties or activities. wikipedia.org In the context of 2-Hydroxycyclohexyl octanoate (B1194180), HTS can be instrumental in both its synthesis and the discovery of its potential applications.
One key application of HTS is in the optimization of the esterification reaction itself. By employing microtiter plates, researchers can simultaneously test a multitude of reaction conditions, varying parameters such as catalysts, solvents, temperatures, and reactant ratios. nih.govchemrxiv.org For instance, a library of potential catalysts for the formation of 2-Hydroxycyclohexyl octanoate from cyclohexene (B86901) oxide and octanoic acid, or via transesterification, could be rapidly screened to identify the most efficient and selective options. wikipedia.orggoogle.com The progress of these reactions can often be monitored using colorimetric or fluorimetric assays that detect the formation of the ester or the consumption of reactants. nih.govresearchgate.net
A critical aspect of HTS is the statistical validation of the assay's quality, often quantified by the Z-factor. nih.gov This metric assesses the signal window and data variation, with a Z-factor between 0.5 and 1.0 indicating an excellent assay suitable for HTS. uzh.chdrugtargetreview.com For example, in the screening of esterase activity, a key reaction related to both the synthesis and potential biodegradation of this compound, well-designed HTS assays can achieve high Z-factors, ensuring the reliability of the screening results. nih.gov
Table 1: Representative Performance of High-Throughput Screening Assays for Esterase Activity
| Assay Parameter | Value | Reference |
|---|---|---|
| Assay Format | Spectrophotometric | nih.gov |
| Substrate Type | Acetates of secondary alcohols | nih.gov |
| Screening Capacity | Several thousand mutants per day | nih.gov |
| Z-Factor | > 0.5 (indicating excellent assay quality) | nih.govuzh.ch |
Furthermore, HTS can be employed to screen libraries of esters, including derivatives of this compound, for specific biological or material properties. For instance, these libraries could be screened for antimicrobial activity, lubricity, or as potential plasticizers. The ability to rapidly test thousands of compounds accelerates the discovery of new applications for this class of molecules. tdcommons.ai
Automation and Robotics in Compound Synthesis and Characterization
The integration of automation and robotics into the chemical laboratory has significantly enhanced the efficiency, reproducibility, and safety of compound synthesis and characterization. youtube.comrsc.orgnih.gov For a compound like this compound, these technologies can streamline its production and analysis.
Automated synthesis platforms can perform the entire process of chemical synthesis, from reagent dispensing to purification, with minimal human intervention. researchgate.netsynplechem.com These systems can be programmed to execute complex reaction sequences, enabling the synthesis of not just a single compound but entire libraries of related molecules. rsc.org For example, an automated platform could be configured to synthesize a series of 2-hydroxycyclohexyl esters with varying fatty acid chain lengths, starting from cyclohexene oxide and a set of carboxylic acids. The use of pre-packed reagent cartridges can further simplify and accelerate this process. synplechem.com Such automated systems have been shown to significantly reduce synthesis time while maintaining comparable yields and purities to manual methods. rsc.org
Table 2: Comparison of Manual vs. Automated Synthesis for a Small Molecule Library
| Parameter | Manual Synthesis | Automated Robotic Synthesis | Reference |
|---|---|---|---|
| Total Synthesis Time | 120 hours | 72 hours | rsc.org |
| Average Overall Yield | Comparable | 29% | rsc.org |
| Average Purity | Comparable | 51% | rsc.org |
Following synthesis, robotic systems can also automate the characterization process. For instance, a robotic arm can transfer samples from the synthesis platform to analytical instruments such as nuclear magnetic resonance (NMR) spectrometers or mass spectrometers for structural verification and purity analysis. nih.gov This automated workflow ensures a seamless transition from synthesis to analysis, further accelerating the research and development cycle. The use of robotic platforms for high-throughput experimentation allows for the rapid optimization of reaction conditions, with systems capable of preparing hundreds of samples in a single run. youtube.com
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery
In the context of this compound, ML models can be trained on existing data for similar esters to predict a range of physicochemical properties, such as boiling point, viscosity, and solubility. arxiv.org Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, can be developed to predict the biological activity or toxicity of this compound and its derivatives based on their molecular structure. nih.govnih.govresearchgate.net The accuracy of these predictive models is often evaluated using metrics like the coefficient of determination (R²), with values closer to 1 indicating a higher predictive power. futureagi.comnumberanalytics.com
Table 3: Performance of Machine Learning Models in Predicting Chemical Reaction Yields
| Machine Learning Model | Application | R² (Coefficient of Determination) | Reference |
|---|---|---|---|
| Graph Neural Network | Suzuki-Miyaura reaction yield prediction | 0.86 | blackthorn.ai |
| Graph Neural Network | Buchwald-Hartwig reaction yield prediction | 0.93 | blackthorn.ai |
| Transformer-based Model | Prediction of various physical properties of organic molecules | > 0.95 | arxiv.org |
The integration of AI with automated synthesis platforms creates a powerful closed-loop system for chemical discovery. researchgate.net In such a system, an AI algorithm can design a set of experiments, a robotic platform can execute them, and the results can be fed back to the AI to refine its models and design the next round of experiments. This iterative process of "design-build-test-learn" can dramatically accelerate the discovery and optimization of new molecules and materials.
Conclusion and Future Perspectives in 2 Hydroxycyclohexyl Octanoate Research
Summary of Key Research Findings and Contributions
Currently, the body of research on 2-Hydroxycyclohexyl octanoate (B1194180) is foundational. The compound is identified by its chemical formula, C14H26O3, and its structure is well-documented in various chemical databases. nih.gov It is recognized primarily as a chemical intermediate for experimental and research purposes. thegoodscentscompany.com At present, there are no significant research publications detailing specific applications or contributions of 2-Hydroxycyclohexyl octanoate in any scientific field. Its primary role is as a cataloged chemical entity, with its properties noted for reference in the broader context of organic chemistry.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C14H26O3 |
| Molecular Weight | 242.35 g/mol |
| IUPAC Name | (2-hydroxycyclohexyl) octanoate |
| CAS Number | 70092-44-3 |
| Appearance | Colorless clear liquid (estimated) |
| Boiling Point | 288.00 to 289.00 °C @ 760.00 mm Hg (estimated) |
| Flash Point | 279.00 °F TCC (137.10 °C) (estimated) |
Data sourced from PubChem and The Good Scents Company. nih.govthegoodscentscompany.com
Identification of Remaining Challenges and Unexplored Avenues
The principal challenge in the study of this compound is the profound lack of dedicated research. The scientific community has yet to publish significant studies that explore its synthesis pathways, reactivity, and potential applications. Key information regarding its biological activity, toxicological profile, and environmental fate is also absent from the current body of literature. thegoodscentscompany.com
Unexplored avenues for this compound are consequently vast. There is no indication in the available literature of its use in materials science, pharmacology, or as a fragrance or flavor ingredient, with some sources explicitly stating it is not intended for the latter. thegoodscentscompany.com The stereochemistry of the molecule, with its two stereocenters, presents another area for potential investigation, as different stereoisomers could possess unique properties.
Proposed Future Research Directions and Interdisciplinary Collaborations
Given the current state of knowledge, future research on this compound could begin with the development and optimization of its synthesis. While patents exist for structurally related compounds like alpha-hydroxycyclohexylbenzyl ketone and 1-hydroxycyclohexyl phenyl ketone, which are synthesized via methods such as the Grignard reaction followed by oxidation or a multi-step process involving acylation and Friedel-Crafts reactions, no specific synthesis routes for this compound are detailed in the available literature. google.comgoogle.com
Future research directions could include:
Synthesis and Characterization: Developing efficient and stereoselective synthesis methods for this compound and its isomers. Detailed characterization of its physical and chemical properties would be a critical first step.
Screening for Biological Activity: Interdisciplinary collaborations between organic chemists and biologists could explore the potential pharmacological effects of the compound. Screening for antimicrobial, anti-inflammatory, or other bioactivities could unveil previously unknown applications.
Materials Science Applications: Investigations into its potential as a plasticizer, a monomer for polymer synthesis, or as a component in coatings or lubricants could be undertaken in collaboration with materials scientists.
Computational Studies: Theoretical modeling could predict the properties and potential reactivities of this compound, helping to guide and focus experimental research efforts.
Q & A
Basic: What analytical methods are recommended for quantifying 2-hydroxycyclohexyl octanoate in plasma or biological matrices?
Answer:
Gas chromatography–mass spectrometry (GC-MS) with derivatization is the gold standard for analyzing octanoate derivatives. To enhance sensitivity, transesterification with isobutanol (instead of methanol) is critical, as it reduces volatility and improves the lower limit of quantification (LLOQ) to 0.43 μM, a 20-fold improvement over methyl esterification . Key steps include:
- Derivatization protocol : Direct plasma derivatization with isobutanol/acetyl chloride to minimize contamination.
- Mass fragments : Use m/z 127.1 and 131.1 for unlabeled and ¹³C-labeled octanoate, respectively, to avoid baseline interference.
- Validation : Ensure linearity (0.43–43 μM) and precision (CV <15%) for low-concentration samples.
Advanced: How can researchers resolve discrepancies in octanoate oxidation data from isotopic labeling versus enzymatic assays?
Answer:
Contradictions often arise from substrate solubility, background noise, or isotopic dilution. For example:
- Isotopic breath tests (¹³C-octanoate) measure systemic oxidation but may overlook tissue-specific metabolism .
- Enzymatic assays (e.g., acyl-CoA synthetase FadD activity) face high background noise with octanoate due to its solubility, leading to poor Michaelis-Menten curve fits .
Methodological adjustments : - Use liquid chromatography–mass spectrometry (LC-MS) for direct acyl-CoA measurement.
- Normalize isotopic data to baseline CO₂ enrichment and validate with parallel fluorometric assays.
Basic: What safety protocols are essential when handling octanoate derivatives in laboratory settings?
Answer:
While specific data for this compound is limited, general guidelines for analogous esters include:
- Personal protective equipment (PPE) : Impermeable gloves (e.g., nitrile), sealed goggles, and chemical-resistant lab coats .
- Ventilation : Use fume hoods to avoid inhalation of volatile derivatives.
- Waste disposal : Prevent drainage contamination via chloroform-based liquid-liquid extraction for organic waste .
Advanced: How does octanoate incorporation into microbial glycolipids influence biosynthesis pathways?
Answer:
In Mycobacterium tuberculosis, octanoate is transferred to glucosylglycerate (GG) and diglucosylglycerate (DGG) by the sugar octanoyltransferase (OctT), a key step in mycobacterial glucose monomycolate (MGLP) biosynthesis .
- Experimental validation :
- Use ¹³C-labeled octanoate and NMR/MS to track incorporation.
- Knockout OctT genes to confirm growth impairment in mycobacteria.
- Implications : Disrupting this pathway could inform novel tuberculosis therapies.
Basic: What role does octanoate play in liver metabolism studies?
Answer:
¹³C-octanoate breath tests (¹³C-OBT) noninvasively assess hepatic β-oxidation and correlate with steatosis regression. Key findings include:
- Oxidation rates : Percent dose oxidized (OctOx) correlates inversely with fasting glucose (r = -0.62) and hepatic fibrosis .
- Protocol design : Administer ¹³C-octanoate orally, collect breath samples at 10-minute intervals, and normalize to baseline CO₂.
Advanced: How can researchers optimize in vivo models for studying octanoate’s effects on acid-base balance?
Answer:
In fluid resuscitation studies, sodium octanoate preserves strong ion difference (SIDa) better than NaCl, reducing acidosis .
- Stewart analysis : Monitor SIDa (target: 36.2 ± 2.5 mEq/L) and SIDe (effective) to assess metabolic changes.
- Dosage : Use 0.85 mg/mL ¹³C-octanoate in saline for infusion, with validation via arterial blood gas analysis.
- Limitations : High doses may elevate intracranial pressure in animal models .
Basic: What derivatization techniques improve octanoate detection in GC-MS?
Answer:
Isobutylation outperforms methylation due to:
- Reduced volatility : Isobutyl esters are less prone to evaporation during sample preparation .
- Enhanced sensitivity : Higher abundance of m/z 127.1 and 145.1 fragments improves signal-to-noise ratios.
- Protocol : Mix plasma with isobutanol/acetyl chloride (5:1), incubate at 100°C for 60 minutes, and extract with hexane .
Advanced: How do solubility differences impact octanoate assay reproducibility?
Answer:
Octanoate’s higher solubility (vs. decanoate or oleate) increases background noise in enzymatic assays (e.g., acyl-CoA synthetase activity) .
- Mitigation strategies :
- Use detergent-free buffers to minimize micelle formation.
- Precipitate proteins with cold acetone to reduce interference.
- Validate with isotopic dilution mass spectrometry (IDMS).
Basic: What isotopic labeling strategies are used to trace octanoate metabolism?
Answer:
¹³C₄-octanoate is ideal for tracking oxidation (via breath ¹³CO₂) and elongation into longer-chain fatty acids.
- Synthesis : Catalytic hydrogenation of ¹³C-labeled unsaturated precursors.
- Applications :
- Gastric emptying studies (correlate with plasma enrichment).
- Hepatic β-oxidation assays (OctOx ≥5%/min indicates healthy metabolism) .
Advanced: What novel enzymatic pathways involve octanoate in prokaryotic systems?
Answer:
In E. coli, FadD mutants with opened AMP exit channels show enhanced octanoate activation (kcat ↑30%), improving growth rates on octanoate .
- Methodology :
- Site-directed mutagenesis (e.g., FadD-L319P).
- Acyl-CoA production assays with NADH-coupled detection.
- Implications : Engineered strains could optimize medium-chain fatty acid utilization in bioreactors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
